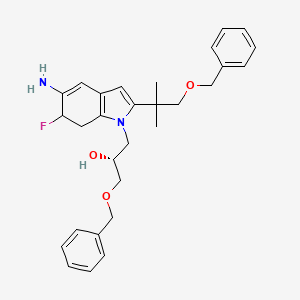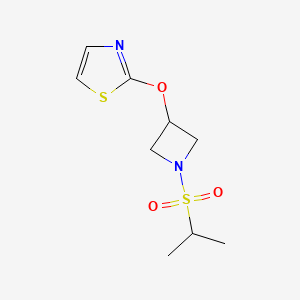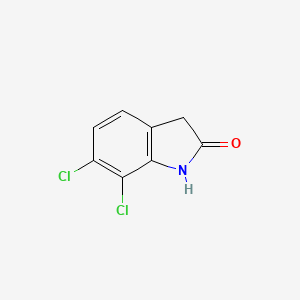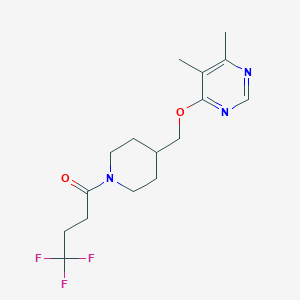
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its systematic name, often derived from IUPAC nomenclature, its molecular formula, and sometimes its purpose or role in a broader context (e.g., a drug used to treat a specific disease).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound. This can provide information about the compound’s functional groups, stereochemistry, and molecular weight.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, its potential as a reactant in synthetic applications, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity. These properties can give insights into how the compound behaves under different conditions.科学的研究の応用
Synthesis and Biological Activity
The synthesis of pyrimidine derivatives and their biological activities have been extensively studied. For example, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives showed promising analgesic and anti-inflammatory activities. These compounds are synthesized through a series of reactions involving amino-thiouracil and various secondary amines, demonstrating the versatile chemical manipulation possible with pyrimidine cores (Abu‐Hashem et al., 2011).
Antimicrobial Applications
Novel pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from starting materials like 2-chloro-6-ethoxy-4-acetylpyridine, have shown significant antimicrobial activities. This illustrates the potential of pyrimidine derivatives as antimicrobial agents, a crucial area of research in combating resistant strains of bacteria and fungi (Hossan et al., 2012).
Corrosion Inhibition
Pyrimidine derivatives also find applications in the field of corrosion inhibition. Quantum chemical and molecular dynamic simulation studies have identified piperidine derivatives of pyrimidine as effective corrosion inhibitors for iron. These studies not only help in understanding the mechanism of corrosion inhibition but also assist in the development of new materials that can provide long-lasting protection against corrosion (Kaya et al., 2016).
Anticancer and Anti-Inflammatory Activities
The exploration of heterocyclic compounds synthesized from reactions involving isothiocyanato-4-methylpentan-2-one has revealed compounds with anticancer, anti-inflammatory, and analgesic activities. These studies contribute to the ongoing search for novel therapeutic agents that can offer more effective and targeted treatments for various diseases (Sondhi et al., 2001).
Safety And Hazards
Researchers refer to material safety data sheets (MSDS) for information on a compound’s hazards. This can include information on the compound’s toxicity, flammability, and environmental impact, as well as precautions for handling and storing the compound.
将来の方向性
This could involve proposing further studies to learn more about the compound. For example, if the compound is a newly synthesized drug, future directions could include in vivo testing, clinical trials, or studies to find more efficient synthesis methods.
Please consult with a professional chemist or a trusted source for specific information about this compound. The steps I provided are general and might not apply to all compounds.
特性
IUPAC Name |
1-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O2/c1-11-12(2)20-10-21-15(11)24-9-13-4-7-22(8-5-13)14(23)3-6-16(17,18)19/h10,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDBICSAPMXWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)CCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4,4,4-trifluorobutan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorophenyl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2812902.png)
![4-chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812903.png)
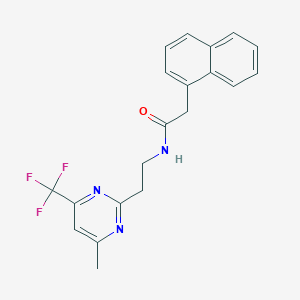
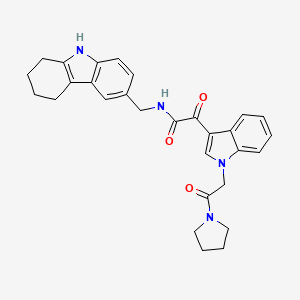
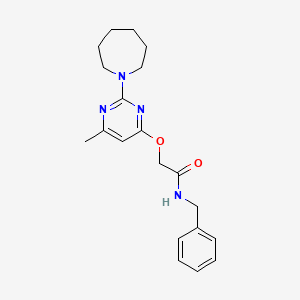
![3-(3-bromophenyl)-6-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2812912.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2812913.png)
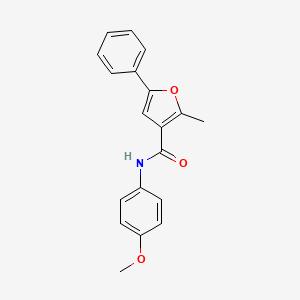
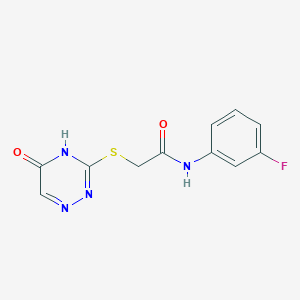
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2812919.png)
![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B2812920.png)
